Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate
Description
Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate is a heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted with:
- A 6,6-dimethyl group on the dihydropyrrolo ring, enhancing steric stability.
- A 4-(trifluoromethyl)benzamido moiety at position 3, likely contributing to hydrophobic interactions and metabolic resistance.
- An ethyl ester at position 2, which may improve solubility or serve as a prodrug motif.
Properties
Molecular Formula |
C18H19F3N4O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 6,6-dimethyl-3-[[4-(trifluoromethyl)benzoyl]amino]-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate |
InChI |
InChI=1S/C18H19F3N4O3/c1-4-28-16(27)25-14(12-9-22-17(2,3)13(12)24-25)23-15(26)10-5-7-11(8-6-10)18(19,20)21/h5-8,22H,4,9H2,1-3H3,(H,23,26) |
InChI Key |
DEVXVVMPDGIZDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=C2CNC(C2=N1)(C)C)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate typically involves multiple steps, including the formation of the dihydropyrrolo[3,4-c]pyrazole core and the introduction of the trifluoromethyl and benzamido groups. Common synthetic routes may involve:
Formation of the Dihydropyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Benzamido Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamido and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzamido group can interact with biological targets through hydrogen bonding and hydrophobic interactions. The dihydropyrrolo[3,4-c]pyrazole core may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Divergences and Implications
Core Heterocycle :
- The target compound’s pyrrolo[3,4-c]pyrazole core differs from pyrazolo[3,4-c]pyrazole () and imidazo[1,2-a]pyridine (). The fused pyrrolo ring in the target may confer conformational rigidity compared to simpler pyrazoles .
Ester vs. Nitrile: The target’s ethyl ester contrasts with the benzonitrile in . Esters are more hydrolytically labile but can enhance solubility, whereas nitriles offer stronger dipole interactions .
Synthetic Pathways: Suzuki coupling () and Pd-catalyzed methods are common for introducing aryl groups. The target’s benzamido group may require amidation steps, while the ethoxymethyleneamino group in involves orthoester condensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
